1-Fluoro-3-(thiomorpholin-4-yl)propan-2-ol
Description
1-Fluoro-3-(thiomorpholin-4-yl)propan-2-ol is a fluorinated secondary alcohol featuring a thiomorpholine moiety (a six-membered ring containing sulfur and nitrogen) at the third carbon position. This compound is structurally analogous to several tau positron emission tomography (PET) tracers, such as THK5117 and THK5351, which are used in neurodegenerative disease research . The presence of the fluorine atom enhances metabolic stability and bioavailability, while the thiomorpholine group contributes to its binding specificity. Its structural framework allows for interactions with enzymes like monoamine oxidases (MAOs) and β-secretase (BACE1), making it relevant in both diagnostic and therapeutic contexts .
Properties
Molecular Formula |
C7H14FNOS |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-fluoro-3-thiomorpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C7H14FNOS/c8-5-7(10)6-9-1-3-11-4-2-9/h7,10H,1-6H2 |
InChI Key |
MMNGGOOIVRDPMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1CC(CF)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-(thiomorpholin-4-yl)propan-2-ol typically involves the reaction of thiomorpholine with a fluorinated epoxide. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for 1-Fluoro-3-(thiomorpholin-4-yl)propan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-(thiomorpholin-4-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, amines, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Fluoro-3-(thiomorpholin-4-yl)propan-2-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(thiomorpholin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The fluorine atom and thiomorpholine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating enzymatic activities and cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
THK5117 and THK5351 (Tau PET Tracers)
- Structural Differences: THK5117 (1-Fluoro-3-((2-(4-([3H]methylamino)phenyl)quinolin-6-yl)oxy)propan-2-ol) replaces the thiomorpholine group with a quinoline-based substituent, while THK5351 includes a pyridinylquinoline moiety.
- Binding Properties: THK5117 shows MAO-B affinity (~300 nM), but its off-target binding is minimal in PET imaging due to low MAO-B expression in cortical regions . THK5351 exhibits higher MAO-B binding sensitivity, with its uptake reduced by MAO-B inhibitors like selegiline .
Morpholine and Thiomorpholine Derivatives
- 1-Fluoro-3-(2-methylmorpholin-4-yl)propan-2-ol : The methyl group on morpholine introduces steric hindrance, which may reduce binding efficiency compared to the sulfur-containing thiomorpholine variant .
- The morpholine oxygen also provides weaker electron-donating effects compared to thiomorpholine’s sulfur .
Halogenated Propan-2-ol Derivatives
- Ornidazole (1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol) : Replacing fluorine with chlorine and thiomorpholine with a nitroimidazole group shifts the compound’s application from neurological targets to antimicrobial activity. The chlorine atom increases molecular weight and alters metabolic pathways .
MAO Binding Profiles
Insight : The sulfur atom in thiomorpholine may reduce MAO binding compared to oxygen-containing morpholine derivatives, as seen in THK5351’s MAO-B sensitivity .
Enzyme Modulation (PP2A and BACE1)
Propan-2-ol derivatives with fluorinated side chains, such as those in polycyclic polyprenylated acylphloroglucinols, demonstrate dual activity:
- PP2A Activation : EC50 values range from 199.0–7761.0 nM.
- BACE1 Inhibition : IC50 values range from 98.6–9553.0 nM .
- Role of Propan-2-ol Group : The hydroxyl group facilitates hydrogen bonding with residues like Tyr127 (PP2A) and Gln73 (BACE1). Fluorination at the 1-position enhances stability without steric interference .
Key Structural and Functional Differences
| Parameter | 1-Fluoro-3-(thiomorpholin-4-yl)propan-2-ol | THK5117 | 1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol |
|---|---|---|---|
| Fluorination | Monofluoro (C1) | Monofluoro (C1) | Trifluoro (C1) |
| Heterocycle | Thiomorpholine (S, N) | Quinoline (N) | Morpholine (O, N) |
| Lipophilicity | Moderate | High | High |
| MAO Binding | Potential low affinity | MAO-B (~300 nM) | Not reported |
| Enzyme Targets | PP2A, BACE1 (predicted) | Tau fibrils, MAO-B | Unknown |
Biological Activity
1-Fluoro-3-(thiomorpholin-4-yl)propan-2-ol is a compound that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and possible therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1-Fluoro-3-(thiomorpholin-4-yl)propan-2-ol features a unique combination of a fluorine atom, a thiomorpholine ring, and a hydroxyl group. This structural arrangement imparts distinct chemical properties that influence its biological activity. The fluorine atom enhances lipophilicity and can facilitate interactions with biological targets, while the thiomorpholine moiety may contribute to its pharmacological effects.
The mechanism of action of 1-Fluoro-3-(thiomorpholin-4-yl)propan-2-ol involves interactions with specific molecular targets. Preliminary studies suggest that the compound can modulate enzymatic activities and influence cellular processes through:
- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
- Receptor Interaction : It could interact with various receptors, leading to altered signaling pathways.
The exact molecular targets remain under investigation, but the presence of the fluorine atom and thiomorpholine ring is believed to play crucial roles in these interactions .
Antimicrobial and Antifungal Properties
Research indicates that 1-Fluoro-3-(thiomorpholin-4-yl)propan-2-ol exhibits antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of various pathogenic microorganisms. For instance:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Candida albicans | Significant inhibition |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Pharmacological Applications
The compound's potential extends into pharmacology, where it is being explored for its role as a pharmaceutical intermediate. Its unique structure allows it to serve as a building block for synthesizing more complex molecules with desired therapeutic effects. Research is ongoing to evaluate its effectiveness in treating conditions such as depression and anxiety due to its structural similarities with known psychoactive compounds .
Case Studies and Research Findings
Several studies have investigated the biological effects of 1-Fluoro-3-(thiomorpholin-4-yl)propan-2-ol:
- In Vitro Studies : In vitro assays demonstrated that the compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a biochemical probe .
- In Vivo Studies : Animal models have been used to assess the pharmacological effects of the compound. Results indicate a significant impact on behavior in models of depression and anxiety, supporting its potential as an antidepressant .
- Comparative Studies : When compared to similar compounds, 1-Fluoro-3-(thiomorpholin-4-yl)propan-2-ol exhibited higher potency in inhibiting certain biological activities, highlighting its unique efficacy profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
